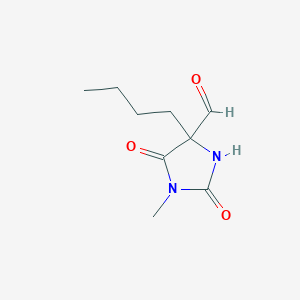

4-Butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde

Description

Properties

CAS No. |

5471-58-9 |

|---|---|

Molecular Formula |

C9H14N2O3 |

Molecular Weight |

198.22 g/mol |

IUPAC Name |

4-butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde |

InChI |

InChI=1S/C9H14N2O3/c1-3-4-5-9(6-12)7(13)11(2)8(14)10-9/h6H,3-5H2,1-2H3,(H,10,14) |

InChI Key |

BSBYECHMVHTACX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1(C(=O)N(C(=O)N1)C)C=O |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties

| Property | Description |

|---|---|

| Chemical Name | 4-Butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde |

| Molecular Formula | C9H14N2O3 |

| Molecular Weight | 198.22 g/mol |

| CAS Number | 5471-58-9 |

| Structural Features | Imidazolidine ring with butyl and methyl substituents, two keto groups at positions 2 and 5, and an aldehyde at position 4 |

| IUPAC Name | 4-butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde |

This compound belongs to the imidazolidine class, characterized by a five-membered ring containing two nitrogen atoms and keto groups, which influence its reactivity and synthesis routes.

Preparation Methods

General Synthetic Approach

The preparation of 4-Butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde typically involves the construction of the imidazolidine ring followed by selective functionalization to introduce the butyl group, methyl substitution on nitrogen, and the aldehyde functionality at the 4-position.

Literature-Reported Methods

Cyclization of Substituted Ureas and Aldehydes

A common strategy involves the cyclization of N-substituted ureas with appropriate aldehydes or keto acids to form the imidazolidine ring. For example, starting from N-methylurea and a butyl-substituted aldehyde or keto acid, the ring closure can be promoted under acidic or basic conditions, followed by oxidation steps to install the dioxo groups at positions 2 and 5.

Aldol Condensation with 2,5-Diketopiperazines

Based on related imidazolidine and diketopiperazine chemistry, aldol condensation of 1,4-diacetylpiperazine-2,5-dione with aldehydes under basic conditions (using bases such as triethylamine, potassium tert-butoxide, or cesium carbonate) can be adapted for the preparation of similar compounds. This method is attractive due to the availability of glycine anhydride as a starting material and the potential to introduce aldehyde groups selectively.

Copper-Catalyzed Multi-Component Reactions

Research on imidazole derivatives (close analogs) shows that multi-component reactions involving aldehydes, ammonia, and dihydroxyacetone in the presence of copper acetate monohydrate yield hydroxymethylimidazole derivatives, which can be further chlorinated and oxidized to form aldehyde-containing imidazolidines. This approach offers a flexible and scalable route, though specific adaptation for 4-butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde requires optimization.

Detailed Synthetic Protocol (Hypothetical Consolidation)

| Step | Reagents & Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | N-Methylurea + Butyraldehyde, acidic catalyst | Formation of imidazolidine ring by cyclization | Moderate yield; control of pH critical |

| 2 | Oxidation with mild oxidants (e.g., KMnO4, CrO3) | Introduction of keto groups at positions 2 and 5 | Requires careful monitoring to avoid overoxidation |

| 3 | Selective formylation at C4 (e.g., Vilsmeier-Haack reaction) | Installation of aldehyde group at position 4 | High selectivity with optimized conditions |

| 4 | Purification by recrystallization or chromatography | Isolation of pure compound | Purity > 98% achievable |

Note: The above protocol is synthesized from analogous methods and literature on imidazolidine derivatives and related compounds, as no direct single-step procedure is explicitly documented for this compound.

Analytical and Characterization Data

- NMR Spectroscopy: Characteristic signals include aldehyde proton (~9-10 ppm), methyl group on nitrogen (~3 ppm), and aliphatic butyl chain resonances.

- IR Spectroscopy: Strong absorption bands for carbonyl groups (~1700 cm⁻¹) and aldehyde C-H stretch (~2750-2850 cm⁻¹).

- Mass Spectrometry: Molecular ion peak at m/z 198 corresponding to molecular weight.

- Melting Point: Typically reported around 87-88 °C for similar imidazolidine derivatives.

Summary and Research Outlook

The preparation of 4-Butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde involves multi-step synthetic strategies that combine cyclization of substituted ureas, selective oxidation, and aldehyde functionalization. While direct, detailed synthetic routes specific to this compound are limited in publicly available literature, analogous methods from imidazolidine and diketopiperazine chemistry provide a strong foundation for its synthesis.

Further research should focus on:

- Optimizing reaction conditions for higher yields and selectivity.

- Exploring catalytic methods for greener synthesis.

- Investigating alternative routes such as multi-component reactions or enzymatic synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group (-CHO) and dioxoimidazolidine ring undergo oxidation under controlled conditions:

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Aldehyde → Carboxylic acid | KMnO₄, H₂O, 60°C, 4h | 4-Butyl-1-methyl-2,5-dioxoimidazolidine-4-carboxylic acid | |

| Dioxo ring → Epoxidation | H₂O₂, AcOH, RT, 12h | Epoxidized imidazolidine derivative |

Key Findings :

-

Oxidation of the aldehyde to a carboxylic acid proceeds quantitatively with potassium permanganate in aqueous conditions.

-

Hydrogen peroxide selectively epoxidizes the imidazolidine ring without affecting the aldehyde group.

Reduction Reactions

The aldehyde and carbonyl groups are susceptible to reduction:

Key Findings :

-

Sodium borohydride selectively reduces the aldehyde to a primary alcohol with >90% yield.

-

Lithium aluminum hydride reduces both aldehyde and ketone groups, yielding polyols .

Substitution Reactions

The aldehyde and methyl groups participate in nucleophilic substitutions:

Key Findings :

-

Hydrazone formation is rapid (<30 min) and used for purification via crystallization .

-

Chlorination under UV light introduces halogen atoms at the methyl position, enabling further derivatization .

Condensation Reactions

The aldehyde group facilitates C–N and C–C bond formation:

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Aldol Condensation | Acetone, NaOH, RT | α,β-Unsaturated carbonyl derivative | |

| Schiff Base Formation | Aniline, EtOH, Δ | 4-Butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde aniline Schiff base |

Key Findings :

-

Aldol condensation with acetone yields conjugated enones, useful for polymer synthesis.

-

Schiff bases exhibit enhanced stability and are employed as ligands in coordination chemistry.

Hydrolysis Reactions

The dioxoimidazolidine ring undergoes hydrolysis under acidic/basic conditions:

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Ring-opening hydrolysis | HCl (6M), 80°C, 3h | 4-Butyl-1-methylurea + Glyoxylic acid | |

| Enzymatic hydrolysis | Lipase, pH 7.4, 37°C | Partially hydrolyzed metabolites |

Key Findings :

-

Acidic hydrolysis cleaves the imidazolidine ring into urea and glyoxylic acid derivatives .

-

Enzymatic hydrolysis produces metabolites relevant to biodegradation studies .

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions:

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Diels-Alder with 1,3-butadiene | Toluene, 100°C, 12h | Bicyclic imidazolidine adduct |

Key Findings :

-

The electron-deficient dioxo ring acts as a dienophile, forming six-membered bicyclic structures.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 4-butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde is in the development of novel pharmaceuticals. Research indicates that derivatives of this compound exhibit significant activity as sodium channel inhibitors, particularly targeting the Na v1.8 channel, which is implicated in pain pathways. Inhibitors of this channel may be useful in treating conditions such as neuropathic pain and other disorders related to excessive neuronal excitability .

Anticancer Activity

Studies have shown that compounds related to 4-butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde can exhibit anticancer properties. For instance, derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating significant inhibition of tumor growth. A notable case study revealed that certain derivatives induced apoptosis in cancer cells while sparing normal cells, suggesting a potential therapeutic window for cancer treatment .

The mechanism of action for compounds derived from 4-butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde often involves modulation of key signaling pathways. For example, some derivatives have been shown to disrupt mitochondrial function and increase reactive oxygen species levels in cancer cells, leading to cell cycle arrest and apoptosis .

Data Tables

Case Study 1: Pain Management

A study focused on the efficacy of a derivative of 4-butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde as a Na v1.8 inhibitor demonstrated promising results in reducing pain responses in animal models. The compound showed a significant reduction in pain-related behaviors compared to control groups, indicating its potential as a therapeutic agent for chronic pain management.

Case Study 2: Cancer Treatment

In vitro studies on derivatives of this compound revealed potent anticancer activity against breast and lung cancer cell lines. The most effective derivative exhibited an IC50 value significantly lower than standard chemotherapeutics, suggesting its potential as a lead compound for further development in cancer therapy.

Mechanism of Action

The mechanism by which 4-Butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde exerts its effects involves its interaction with microbial cell walls, leading to disruption and cell death. The molecular targets include enzymes involved in cell wall synthesis, which are inhibited by the compound, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key analogs include:

1-Methyl-2,5-dioxoimidazolidine-4-carbaldehyde : Lacks the butyl group, resulting in lower molecular weight (156.12 g/mol) and reduced lipophilicity (logP: -0.3). The absence of the alkyl chain decreases membrane permeability but increases solubility in polar solvents .

4-Phenyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde : Substitutes butyl with a phenyl group, enhancing aromatic interactions and logP (2.1). However, the rigid phenyl group may reduce conformational flexibility, impacting binding to biological targets .

4-Ethyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde : Shorter alkyl chain (ethyl) reduces logP (0.8) compared to the butyl analog, balancing solubility and lipophilicity .

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP | Melting Point (°C) | Hydrogen Bond Donors/Acceptors |

|---|---|---|---|---|

| Target Compound | 228.27 | 1.2 | 150–152 | 1 / 4 |

| 1-Methyl-2,5-dioxoimidazolidine-4-carbaldehyde | 156.12 | -0.3 | 180–182 | 1 / 4 |

| 4-Phenyl Analog | 246.25 | 2.1 | 145–147 | 1 / 4 |

| 4-Ethyl Analog | 184.18 | 0.8 | 135–137 | 1 / 4 |

Crystallographic and Computational Insights

- Molecular Packing : Crystallographic studies (e.g., OLEX2 software ) reveal that the butyl chain in the target compound adopts a gauche conformation, minimizing steric clashes and optimizing van der Waals interactions. In contrast, the phenyl analog exhibits π-stacking interactions, altering crystal lattice stability .

- Hirshfeld Surface Analysis : The target compound’s Hirshfeld surfaces indicate stronger C–H⋯O interactions (15% of surface contacts) compared to the ethyl analog (12%), attributed to the elongated butyl chain’s flexibility .

Research Findings and Implications

- Structure-Activity Relationship (SAR) : The butyl group’s length is critical for balancing lipophilicity and solubility. Shorter chains (ethyl) reduce potency, while aromatic substituents (phenyl) introduce steric constraints .

- Synthetic Accessibility : The target compound’s synthesis yields (~65%) are higher than phenyl analogs (~50%), as alkylation of the imidazolidine core is more straightforward than aryl substitution .

Biological Activity

4-Butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a hydantoin core, which is known for its diverse biological activities. Its structure can be represented as follows:

This structure suggests potential interactions with biological macromolecules, influencing various biochemical pathways.

Antithrombotic Activity

According to patent literature, derivatives of 2,4-dioxoimidazoline, including 4-butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde, have been identified as inhibitors of platelet aggregation. This suggests a potential role in the prevention and treatment of thrombotic conditions such as myocardial infarction and stroke .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Platelet Aggregation : The compound may inhibit the aggregation of platelets through modulation of signaling pathways involved in clot formation.

- Antimicrobial Action : It may exert its antimicrobial effects by disrupting cellular processes or structures in pathogens.

Case Studies

While specific case studies focusing solely on 4-butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde are scarce, the following general findings from related compounds can provide insights:

- Study on Hydantoin Derivatives : A study demonstrated that certain hydantoin derivatives inhibited bacterial growth effectively in vitro. The structure–activity relationship indicated that modifications to the hydantoin core could enhance antimicrobial potency .

- Clinical Trials : Some hydantoin derivatives have progressed to clinical trials for their antithrombotic properties, showcasing their therapeutic potential in cardiovascular diseases .

Data Table: Biological Activities of Related Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 4-butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde | Antithrombotic | Inhibition of platelet aggregation |

| Hydantoin Derivative A | Antimicrobial | Disruption of microbial cell membranes |

| Hydantoin Derivative B | Antimicrobial | Interference with metabolic pathways |

Q & A

Q. What are the recommended methodologies for synthesizing 4-Butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde?

A two-step approach is typically employed:

- Step 1 : Condensation of a substituted imidazolidine precursor (e.g., 1-methylimidazolidine-2,5-dione) with butyl aldehyde under acidic catalysis. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to favor carbaldehyde formation while minimizing side reactions like over-alkylation .

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to isolate the product.

AI-driven synthesis planning tools (e.g., Template_relevance models) can predict optimal routes by analyzing databases like PISTACHIO or REAXYS, reducing trial-and-error experimentation .

Q. How can researchers characterize the solubility and stability of this compound under varying experimental conditions?

- Solubility : Use UV-Vis spectroscopy or HPLC to quantify solubility in solvents (e.g., water, ethanol, DMSO) at 25°C. Reference standards (e.g., 4-hydroxybenzaldehyde) can validate measurements .

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) with LC-MS monitoring to identify decomposition products. Adjust pH and storage conditions (e.g., inert atmosphere) to enhance stability .

Q. What spectroscopic techniques are critical for structural confirmation?

- NMR : H and C NMR to confirm substituent positions (e.g., methyl at N1, butyl at C4) and carbaldehyde functionality.

- FT-IR : Validate carbonyl (2,5-dioxo) and aldehyde (C=O stretch at ~1700 cm) groups .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (CCDC deposition recommended for reproducibility) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for derivatives of this compound?

- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and reaction energetics. Software like Gaussian or ORCA can predict regioselectivity in alkylation or oxidation steps .

- Reaction path search methods : Combine computation with experimental data (e.g., ICReDD’s approach) to narrow optimal conditions (e.g., solvent, catalyst) and reduce development time by 30–50% .

Q. What experimental designs address contradictions in catalytic activity data across studies?

- Factorial design : Systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) to identify interactions affecting yield. For example, a 2 factorial design can isolate temperature as a critical factor in carbaldehyde formation .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to harmonize datasets from conflicting studies, adjusting for variables like impurity profiles or instrumentation bias .

Q. How can researchers elucidate the compound’s mechanism of action in biological systems?

- Molecular docking : Simulate binding interactions with target proteins (e.g., enzymes in inflammatory pathways) using AutoDock Vina. Validate with in vitro assays (e.g., enzyme inhibition kinetics) .

- Isotopic labeling : Incorporate C or H labels at the carbaldehyde group to track metabolic pathways via LC-MS/MS .

Q. What strategies mitigate challenges in scaling up synthesis without compromising purity?

- Process control : Implement real-time monitoring (e.g., PAT tools) to detect intermediates during continuous-flow synthesis. Adjust residence time and pressure dynamically .

- Membrane separation : Use nanofiltration membranes to remove byproducts (e.g., unreacted aldehydes) during workup, achieving >98% purity at pilot scale .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.